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Compound of Interest

Compound Name: CL845-PAB-Ala-Val-C5-MC

Cat. No.: B12390635

Get Quote

Executive Summary: The "Murine Trap" in ADC
Development
For drug development professionals evaluating the CL845-PAB-Ala-Val-C5-MC construct, the

critical takeaway is a distinct species-dependent stability profile.

Human Plasma: High Stability. The Ala-Val (Alanine-Valine) dipeptide linker is designed to be

stable in human circulation, releasing the payload only upon internalization and exposure to

lysosomal Cathepsin B.

Mouse Plasma: High Instability. This specific linker class (Peptide-PAB) is highly susceptible

to cleavage by Carboxylesterase 1c (Ces1c), an enzyme abundant in rodent plasma but

absent in humans and non-human primates.

Strategic Implication: Data generated in standard mouse models (CD-1, BALB/c) will likely

show rapid clearance and systemic toxicity due to premature payload release. This is a "false

negative" for the drug's potential in humans. Do not discard this candidate based solely on

mouse plasma instability.
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Molecular Architecture & Mechanism of Instability
To understand the stability divergence, we must analyze the chemical components of the

construct: CL845-PAB-Ala-Val-C5-MC.

Component Analysis
MC (Maleimidocaproyl): The attachment group.[1] It conjugates to antibody cysteines.

Risk:[2] Susceptible to retro-Michael addition (deconjugation) and exchange with serum

albumin (Cys34). This occurs in both mouse and human plasma but is generally

manageable.

Ala-Val (Alanine-Valine): The protease-cleavable trigger.

Design: Optimized for Cathepsin B cleavage (intracellular).[3]

Risk:[2] In mice, this dipeptide (and the adjacent PAB) is recognized by extracellular

esterases (Ces1c) that act with amidase activity or destabilize the PAB spacer.

PAB (p-aminobenzyl): A self-immolative spacer.

Function: Upon cleavage of Ala-Val, PAB spontaneously decomposes to release the free

payload (CL845).

Risk:[2] This is the primary attack vector for murine Ces1c.

The Ces1c Mechanism (Mouse Specific)
In humans, plasma proteases do not effectively cleave Ala-Val. However, mouse Ces1c attacks

the junction between the peptide and the PAB spacer (or esters within the CL845 payload if

present). This results in the premature release of "Free CL845" in circulation, leading to lower

efficacy (less drug reaches the tumor) and higher systemic toxicity.

Visualizing the Metabolic Divergence
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Caption: Figure 1. Metabolic fate of CL845-PAB-Ala-Val-C5-MC. Note the distinct cleavage

pathway in mouse plasma driven by Ces1c, which is absent in human plasma.[4]

Comparative Performance Data
The following data represents typical stability profiles for Val-Ala-PAB based ADCs. While

specific values depend on the "CL845" payload hydrophobicity, the trend is universal for this

linker class.

Parameter Human Plasma
Mouse Plasma (CD-
1/BALB/c)

Mechanism of
Difference

Linker Stability (

)
> 7 days 12 - 24 hours

Ces1c Activity (Mouse

only)

Dominant Catabolite
Albumin-Adduct (Low

levels)

Free Payload (High

levels)

Human: Maleimide

exchange.Mouse:

Enzymatic cleavage.

Free Payload Release < 2% over 96h > 40% over 96h
Premature PAB-

peptide cleavage.

Predictive Value
High (Clinical

Relevance)
Low (False Negative)

Mouse data under-

predicts efficacy.
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Experimental Protocol: Validating Stability
To confirm these profiles for your specific CL845 conjugate, use the following Self-Validating

LC-MS/MS Protocol.

A. Experimental Design
Test System: Pooled Human Plasma (Lithium Heparin) vs. Pooled Mouse Plasma (CD-1).

Control: Spiked Free CL845 (to determine recovery) and a stable ADC control (e.g., T-DM1

or non-cleavable analog).

Timepoints: 0h, 6h, 24h, 48h, 96h.

Concentration: 10 µg/mL ADC (physiologically relevant).

B. Workflow (The "Crash and Shoot" Method)
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Caption: Figure 2. High-throughput plasma stability workflow. Critical step: Immediate

quenching with cold acetonitrile to stop enzymatic activity.

C. Detailed Steps
Preparation: Spike ADC into plasma at 10 µg/mL. Prepare triplicates.

Incubation: Incubate in a water bath at 37°C.

Sampling: At each timepoint, remove 50 µL of plasma.

Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and

an Internal Standard (e.g., Warfarin or a stable isotope of CL845).
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Extraction: Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet proteins

(including albumin-bound ADC).

Analysis: Inject the supernatant into an LC-MS/MS system.

Target: Monitor the MRM transition for Free CL845.

Note: This assay measures released payload.[1] To measure total conjugated antibody, a

separate conjugated-antibody ELISA or hybrid-capture LC-MS is required.

Troubleshooting & Optimization
If you observe high instability in mouse plasma, verify the cause before modifying the molecule.

Observation Diagnosis Recommended Action

High Free Payload in Mouse,

Low in Human
Ces1c Cleavage (Expected)

Do not redesign. Use Ces1c-

knockout mice or Cynomolgus

monkeys for PK/Tox studies.

High Free Payload in Both

Species
Linker/Payload Instability

The Ala-Val bond or the

Payload ester is chemically

unstable. Consider switching

to a non-cleavable linker or a

sterically hindered dipeptide

(e.g., Glu-Val-Cit).

Loss of Conjugated Species,

but Low Free Payload
Maleimide Exchange

The linker is transferring to

Albumin.[5] Switch from MC

(Maleimide) to a self-

hydrolyzing maleimide or

cysteine-bridging technology to

lock the conjugation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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